molecular formula C9H20O2Si B1307704 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene CAS No. 77086-38-5

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Cat. No.: B1307704
CAS No.: 77086-38-5
M. Wt: 188.34 g/mol
InChI Key: UVCCWXJGWMGZAB-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is an organic compound that features a tert-butyldimethylsilyloxy group and a methoxy group attached to an ethene backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The key steps involve the silylation of alcohols followed by purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi, enolates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene primarily involves the formation and cleavage of the silyl ether bond. The tert-butyldimethylsilyloxy group provides stability to the molecule, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond can be achieved using fluoride ions, which attack the silicon center, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.

    Triisopropylsilyl ethers: More sterically hindered, providing greater stability but requiring harsher conditions for cleavage.

    tert-Butyldiphenylsilyl ethers: Offer a balance between stability and ease of cleavage.

Uniqueness

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is unique due to its optimal balance of stability and reactivity. The tert-butyldimethylsilyloxy group is significantly more hydrolytically stable than trimethylsilyl groups, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .

Properties

IUPAC Name

tert-butyl-(1-methoxyethenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCCWXJGWMGZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404306
Record name 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77086-38-5
Record name 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene a useful reagent in organic synthesis?

A1: this compound acts as a nucleophilic reagent that readily reacts with electrophiles. This reactivity stems from the electron-donating nature of the methoxy and tert-butyldimethylsilyloxy groups, which increase the electron density at the double bond. This makes it particularly useful in reactions with ketones and aldehydes. For example, [] it reacts with cyclopentenone derivatives to yield intermediates used in the synthesis of cyclopentano-monoterpene lactones, naturally occurring compounds with potential biological activity.

Q2: Can you elaborate on the role of this compound in the synthesis of cyclopentano-monoterpene lactones?

A2: In a study focusing on the synthesis of cyclopentano-monoterpene lactones [], this compound was used in a key step involving direct substitution of a hydroxyl group in a cyclopentenone derivative. This reaction introduces a new carbon-carbon bond and sets the stage for the formation of the lactone ring, a crucial structural feature of these natural products.

Q3: Are there any reported limitations or challenges associated with using this compound in synthesis?

A3: While the provided research articles do not explicitly discuss limitations, it's important to note that working with organometallic reagents like n-butyllithium, which is often used in conjunction with this compound [], requires careful handling and specific reaction conditions due to their reactivity. Additionally, the presence of the tert-butyldimethylsilyl protecting group might necessitate specific deprotection steps in the synthesis, which could influence the overall efficiency of the synthetic route.

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